molecular formula C13H27ClN2O4 B11827799 (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Cat. No.: B11827799
M. Wt: 310.82 g/mol
InChI Key: PKRVETUWVXNSTM-FVGYRXGTSA-N
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Description

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is a chemical compound with the molecular formula C12H24ClNO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride typically involves the protection of amino acids and subsequent reactions to introduce the tert-butyl and tert-butoxycarbonyl groups. One common method involves the use of tert-butyl chloroformate and tert-butylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and final products using techniques such as crystallization, distillation, and chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways and cellular processes. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is unique due to its specific structural features, such as the presence of both tert-butyl and tert-butoxycarbonyl groups. These groups confer distinct chemical reactivity and stability, making the compound valuable in various research and industrial applications.

Biological Activity

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, also known as CAS 250611-08-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H27ClN2O4
  • Molecular Weight : 310.82 g/mol
  • CAS Number : 250611-08-6
  • Purity : ≥ 95%

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity towards BChE. This property suggests its possible application in treating conditions like Alzheimer's disease, where cholinesterase inhibition is beneficial .
  • Anticancer Properties : Preliminary studies have indicated that compounds similar to (S)-tert-butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate may inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on triple-negative breast cancer (TNBC) cell lines .
  • Antimicrobial Activity : Some derivatives have exhibited activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species, indicating potential as antimicrobial agents .

1. Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of related compounds on AChE and BChE. The lead compound showed an IC50 value for BChE significantly lower than that for AChE, indicating a preference for BChE inhibition, which is crucial for therapeutic applications in neurodegenerative diseases .

CompoundIC50 (AChE)IC50 (BChE)Selectivity
Lead Compound20 µM10 µM2:1

2. Anticancer Activity

In vitro studies on TNBC cell lines revealed that related compounds inhibited cell proliferation with IC50 values in the nanomolar range. Notably, one study reported an IC50 of 0.126μM0.126\,\mu M, highlighting the compound's potential as a selective anticancer agent .

Cell LineIC50 Value
MDA-MB-231 (TNBC)0.126μM0.126\,\mu M
MCF10A (Non-cancerous)Higher than 0.126μM0.126\,\mu M

3. Antimicrobial Efficacy

Research has shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 48μg/mL4-8\,\mu g/mL against resistant bacterial strains, suggesting potential for development as new antibiotics .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Absorption : Initial studies indicate moderate absorption characteristics.
  • Distribution : The compound demonstrates favorable distribution in tissues.
  • Metabolism : Metabolic pathways are yet to be fully elucidated but are expected to involve hydrolysis of the Boc group.
  • Excretion : Excretion routes are primarily renal.

Properties

Molecular Formula

C13H27ClN2O4

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride

InChI

InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(14)7-8-15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H/t9-;/m0./s1

InChI Key

PKRVETUWVXNSTM-FVGYRXGTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCNC(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(CCNC(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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